

Application Note: GC-MS Analysis of 5-Ethyl-3,4-dimethyloctane Fragmentation Patterns

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Compound of Interest

Compound Name: 5-Ethyl-3,4-dimethyloctane

Cat. No.: B14548113

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical compounds within a sample. In the analysis of alkanes, particularly branched alkanes, GC-MS with Electron Ionization (EI) provides a reproducible fragmentation pattern that serves as a molecular fingerprint, enabling detailed structural elucidation. This application note details the expected fragmentation patterns of **5-Ethyl-3,4-dimethyloctane** and provides a comprehensive protocol for its analysis.

The fragmentation of branched alkanes in EI-MS is primarily governed by the stability of the resulting carbocations.^{[1][2][3]} Cleavage preferentially occurs at branching points to yield more stable tertiary and secondary carbocations.^{[1][2][3][4]} Consequently, the molecular ion (M⁺) peak for highly branched alkanes is often of low abundance or entirely absent.^{[2][4][5]} The fragmentation pattern is characterized by the loss of alkyl radicals, with the expulsion of the largest substituent at a branch being a favored pathway.^{[3][5]}

Predicted Fragmentation of 5-Ethyl-3,4-dimethyloctane

The structure of **5-Ethyl-3,4-dimethyloctane** presents several branching points where fragmentation is likely to occur. The molecular weight of **5-Ethyl-3,4-dimethyloctane** (C₁₂H₂₆) is 170.33 g/mol. Upon electron ionization, the molecule will lose an electron to form the molecular ion (M^{+•}) with an m/z of 170. The primary fragmentation pathways are expected to

involve cleavage at the C3-C4, C4-C5, and C5-C6 bonds due to the presence of methyl and ethyl branches, leading to the formation of stable carbocations.

Data Presentation: Predicted Mass Fragments

The following table summarizes the predicted major fragment ions, their corresponding m/z values, and the neutral loss from the molecular ion.

m/z	Proposed Fragment Ion	Neutral Loss	Cleavage Site	Carbocation Stability
141	[C10H21] ⁺	•C2H5 (Ethyl radical)	C5-C(ethyl)	Tertiary
127	[C9H19] ⁺	•C3H7 (Propyl radical)	C5-C6	Secondary
113	[C8H17] ⁺	•C4H9 (Butyl radical)	C4-C5	Tertiary
99	[C7H15] ⁺	•C5H11 (Pentyl radical)	C3-C4	Secondary
85	[C6H13] ⁺	•C6H13 (Hexyl radical)	C4-C(methyl)	Tertiary
71	[C5H11] ⁺	•C7H15 (Heptyl radical)	C3-C(methyl)	Secondary
57	[C4H9] ⁺	•C8H17 (Octyl radical)	-	Secondary/Tertiary
43	[C3H7] ⁺	•C9H19 (Nonyl radical)	-	Secondary

Experimental Protocol: GC-MS Analysis

This protocol outlines a standardized procedure for the GC-MS analysis of **5-Ethyl-3,4-dimethyloctane**.

1. Sample Preparation

- **Standard Solution:** Prepare a 100 µg/mL stock solution of **5-Ethyl-3,4-dimethyloctane** in a high-purity volatile solvent such as hexane or dichloromethane.
- **Working Solution:** Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.
- **Vialing:** Transfer the working solution to a 2 mL autosampler vial equipped with a PTFE/silicone septum.

2. GC-MS Instrumentation and Conditions

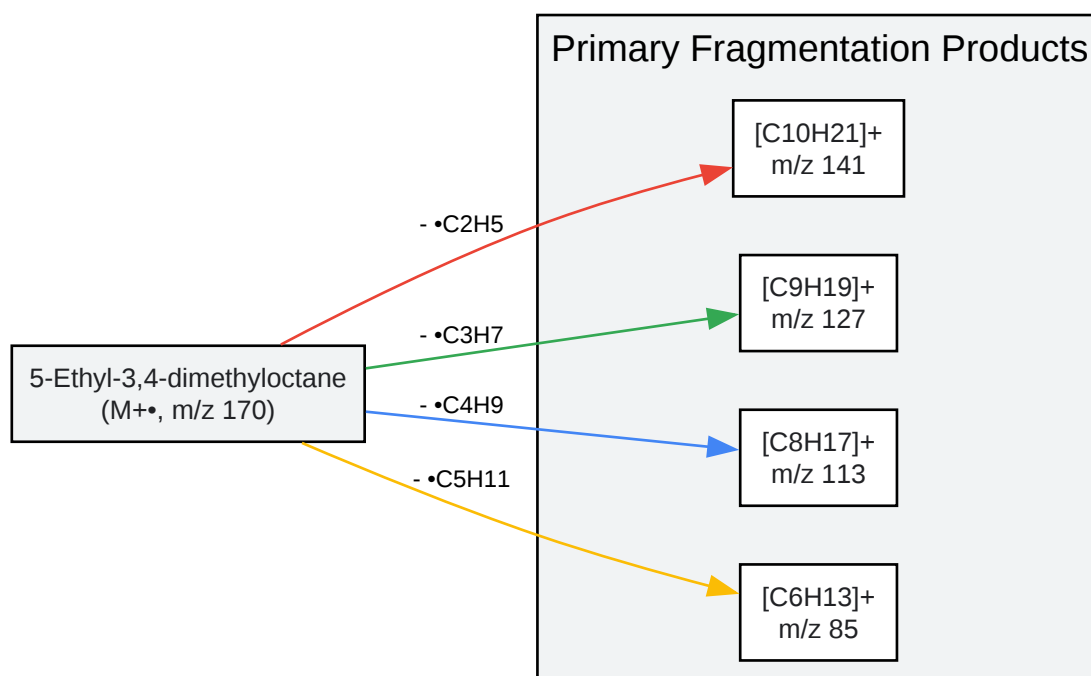
- **Gas Chromatograph:** Agilent 8890 GC System (or equivalent)
- **Mass Spectrometer:** Agilent 5977B MSD (or equivalent)
- **Injector:** Split/Splitless injector
 - Injection Volume: 1 µL
 - Injector Temperature: 250 °C
 - Split Ratio: 50:1
- **Column:**
 - Type: HP-5ms (or equivalent non-polar column)
 - Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness
- **Oven Program:**
 - Initial Temperature: 50 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 280 °C
 - Final Hold: Hold at 280 °C for 5 minutes

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
- Mass Spectrometer Parameters:
 - Ionization Mode: Electron Ionization (EI)
 - Electron Energy: 70 eV
 - Ion Source Temperature: 230 °C
 - Quadrupole Temperature: 150 °C
 - Scan Range: m/z 35-500
 - Solvent Delay: 3 minutes

3. Data Analysis

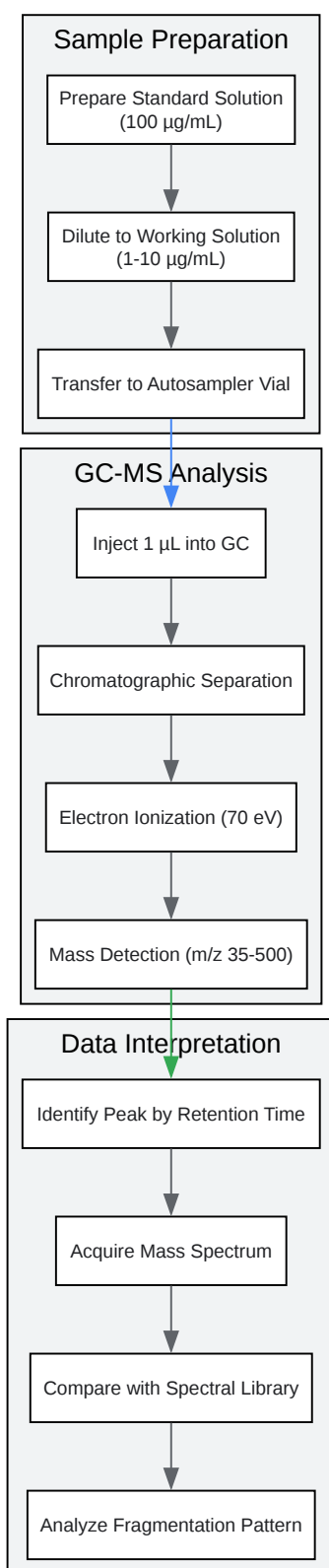
- Identify the peak corresponding to **5-Ethyl-3,4-dimethyloctane** based on its retention time.
- Acquire the mass spectrum for the identified peak.
- Compare the experimental mass spectrum with a reference library (e.g., NIST) for confirmation.
- Analyze the fragmentation pattern to confirm the structure based on the predicted fragments.

Mandatory Visualization



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Caption: Predicted primary fragmentation pathway of **5-Ethyl-3,4-dimethyloctane**.



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Caption: General workflow for the GC-MS analysis of volatile organic compounds.

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